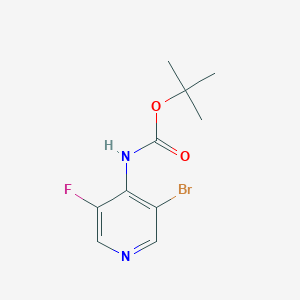

tert-Butyl (3-bromo-5-fluoropyridin-4-yl)carbamate

Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of tert-butyl (3-bromo-5-fluoropyridin-4-yl)carbamate (C₁₀H₁₂BrFN₂O₂) consists of a pyridine ring substituted with bromine (position 3), fluorine (position 5), and a tert-butyl carbamate group (position 4). The carbamate moiety (-NHCOO-) bridges the pyridine nitrogen and the tert-butyl group, forming a planar arrangement due to resonance delocalization. While direct crystallographic data for this compound is limited, isostructural analogs such as 2-methylphenyl N-(pyridin-3-yl)carbamate monohydrate (C₁₃H₁₂N₂O₂·H₂O) crystallize in a monoclinic system (space group P2₁/c) with unit cell parameters a = 10.9754 Å, b = 12.9877 Å, c = 8.9544 Å, and β = 96.546°. These crystals form 2D sheets via intermolecular hydrogen bonds between carbamate NH groups and water molecules, with hydrophobic interactions between aromatic rings facilitating 3D stacking.

Table 1: Comparative Crystallographic Parameters of Pyridine-Based Carbamates

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|

| 2-Methylphenyl N-(pyridin-3-yl)carbamate | P2₁/c | 10.9754 | 12.9877 | 8.9544 | 96.546 | |

| tert-Butyl (5-bromopyridin-3-yl)carbamate | - | - | - | - | - |

The tert-butyl group introduces steric bulk, influencing packing efficiency and intermolecular interactions. In related structures, the carbamate backbone adopts torsion angles of approximately 25–87° relative to the pyridine ring, optimizing hydrogen bonding and van der Waals contacts.

Electronic Configuration and Hybridization Patterns

The pyridine ring in this compound exhibits sp² hybridization, with delocalized π-electrons contributing to aromatic stability. Bromine and fluorine, both electron-withdrawing groups, induce meta-directing effects, altering electron density distribution. The carbamate group participates in resonance, with lone pairs on the nitrogen atom delocalizing into the carbonyl oxygen, creating partial double-bond character (C=O bond length ~1.23 Å).

Key Electronic Features:

- Bromine (C-Br): Polar covalent bond (bond length ~1.89 Å) with significant σ-hole contribution, enabling halogen bonding.

- Fluorine (C-F): High electronegativity reduces ring electron density, increasing electrophilicity at position 4.

- Carbamate (O=C-O-N): Planar geometry with bond angles of ~120° at the carbonyl carbon, consistent with sp² hybridization.

Density functional theory (DFT) calculations on similar compounds reveal highest occupied molecular orbital (HOMO) localization on the pyridine ring and carbamate oxygen, while the lowest unoccupied molecular orbital (LUMO) resides on the bromine and fluorine atoms. This electronic asymmetry facilitates nucleophilic attack at the carbamate carbonyl and electrophilic substitution at the pyridine ring.

Comparative Structural Analysis with Pyridine-Based Carbamates

Structural variations among pyridine carbamates arise from substituent positioning and steric effects. For example:

- tert-Butyl (3-bromopyridin-4-yl)carbamate (CID 10707388): Lacks the 5-fluoro substituent, resulting in reduced electronegativity and altered hydrogen-bonding capacity.

- tert-Butyl (5-bromopyridin-3-yl)carbamate (CID 11403050): Bromine at position 5 instead of 3 shifts electrophilic reactivity toward position 4.

- tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate (CAS 2231673-63-3): Additional chlorine at position 6 enhances halogen bonding but increases molecular weight (321.60 g/mol vs. 273.13 g/mol for CID 10707388).

Table 2: Substituent Effects on Physical Properties

*Predicted based on analog data.

Properties

Molecular Formula |

C10H12BrFN2O2 |

|---|---|

Molecular Weight |

291.12 g/mol |

IUPAC Name |

tert-butyl N-(3-bromo-5-fluoropyridin-4-yl)carbamate |

InChI |

InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-8-6(11)4-13-5-7(8)12/h4-5H,1-3H3,(H,13,14,15) |

InChI Key |

OYTJCQRNOJGROH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=NC=C1F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-bromo-5-fluoropyridin-4-yl)carbamate typically involves the reaction of 3-bromo-5-fluoropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may be automated to ensure consistency and efficiency. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further use.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-bromo-5-fluoropyridin-4-yl)carbamate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while hydrolysis can produce the corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl (3-bromo-5-fluoropyridin-4-yl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands, providing insights into biological processes and potential therapeutic targets.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (3-bromo-5-fluoropyridin-4-yl)carbamate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism involves the binding of the compound to its target, leading to changes in the target’s activity and subsequent biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Electron-Withdrawing Effects : The 3-bromo-5-fluoro substitution in the target compound creates an electron-deficient pyridine ring, enhancing its suitability for palladium-catalyzed cross-coupling reactions compared to methoxy- or hydroxy-substituted analogs .

Leaving Group Potential: Bromine at position 3 acts as a superior leaving group compared to methoxy or hydroxyl groups, facilitating nucleophilic aromatic substitution (e.g., amination, cyanation) .

Steric and Solubility Factors : Allyl and methoxy substituents (e.g., in C₁₄H₁₈N₂O₃) improve solubility in organic solvents but may introduce steric hindrance during reactions .

Stability and Handling

- Thermal Stability : The Boc group in the target compound is stable under basic conditions but cleaved by strong acids (e.g., TFA), similar to other tert-butyl carbamates .

- Moisture Sensitivity: Fluorine and bromine substituents may increase hygroscopicity compared to non-halogenated analogs, necessitating storage under inert conditions .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of tert-Butyl (3-bromo-5-fluoropyridin-4-yl)carbamate?

The synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes:

- Step 1 : Introduction of the bromo and fluoro substituents via electrophilic aromatic substitution or halogen exchange reactions.

- Step 2 : Protection of the amine group using tert-butyl carbamate (Boc) under anhydrous conditions, often employing di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .

- Step 3 : Purification via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product.

Key characterization methods include ¹H NMR (to confirm substitution patterns) and HPLC for purity assessment .

Advanced: How can competing deprotection of the tert-butyl carbamate group during coupling reactions be mitigated?

The Boc group is stable under basic and mildly acidic conditions but may degrade under strong acids (e.g., TFA). To prevent premature deprotection:

- Use Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) under neutral or weakly basic conditions (e.g., Na₂CO₃) at temperatures ≤100°C .

- Avoid strongly oxidizing agents or prolonged heating. Monitor reaction progress via TLC or LC-MS to detect decomposition early .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridine), tert-butyl group (δ 1.3–1.5 ppm), and carbamate carbonyl (δ 150–155 ppm in ¹³C) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with mass accuracy <5 ppm .

- FT-IR : Validate carbamate C=O stretch (~1700 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .

Advanced: What strategies resolve low regioselectivity in subsequent functionalization of the bromo substituent?

The bromo group’s reactivity in cross-coupling is influenced by adjacent substituents:

- Electronic effects : The electron-withdrawing fluoro group meta to bromo enhances electrophilicity, favoring oxidative addition in Pd-catalyzed reactions.

- Ligand selection : Bulky ligands (e.g., XPhos) improve selectivity for mono-substitution over di-substitution .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yields .

Basic: What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use P95 respirators if airborne particles are generated .

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors .

- First aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How does the fluorine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

The fluorine atom at the 5-position deactivates the pyridine ring via electron withdrawal, directing nucleophiles to the bromo-substituted position (4-position). However, steric hindrance from the tert-butyl carbamate may reduce reaction rates.

- Optimization : Use DMF as a solvent to stabilize transition states and elevated temperatures (80–120°C) to overcome kinetic barriers .

Basic: What storage conditions ensure long-term stability of this compound?

- Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the carbamate group .

- Avoid exposure to moisture, strong acids/bases, and UV light .

Advanced: How can contradictory data on reaction yields in published protocols be analyzed?

Contradictions often arise from differences in:

- Catalyst loading : Higher Pd(OAc)₂ (5 mol%) improves yields but risks side reactions.

- Purification methods : Gradient elution in chromatography vs. recrystallization impacts purity and recovery .

- Replicate key steps : Systematically vary parameters (e.g., solvent, temperature) to identify optimal conditions .

Basic: What are the primary applications of this compound in medicinal chemistry?

- Building block : Used in synthesizing kinase inhibitors or PROTACs via Suzuki couplings .

- Protease studies : The carbamate group serves as a reversible covalent modifier of active-site residues .

Advanced: What computational tools predict the compound’s behavior in catalytic cycles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.